Sotalol Hydrochloride
Sotalol Hydrochloride
Sotalol Hydrochloride is the hydrochloride salt form of sotalol, an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol hydrochloride is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node. In the lungs, sotalol inhibits vasodilation and bronchodilation. In addition, this agent inhibits renin release.
Sotalol hydrochloride is a hydrochloride salt that is the monohydrochloride of sotalol. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist and an anti-arrhythmia drug. It contains a sotalol(1+).
An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias.
Sotalol hydrochloride is a hydrochloride salt that is the monohydrochloride of sotalol. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist and an anti-arrhythmia drug. It contains a sotalol(1+).
An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias.
Brand Name:
Vulcanchem
CAS No.:
959-24-0
VCID:
VC0000547
InChI:
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H
SMILES:
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Molecular Formula:
C12H21ClN2O3S
Molecular Weight:
308.83 g/mol
Sotalol Hydrochloride
CAS No.: 959-24-0
APIs
VCID: VC0000547
Molecular Formula: C12H21ClN2O3S
Molecular Weight: 308.83 g/mol
Purity: > 98%
CAS No. | 959-24-0 |
---|---|
Product Name | Sotalol Hydrochloride |
Molecular Formula | C12H21ClN2O3S |
Molecular Weight | 308.83 g/mol |
IUPAC Name | N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H |
Standard InChIKey | VIDRYROWYFWGSY-UHFFFAOYSA-N |
SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Canonical SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Appearance | Solid powder |
Description | Sotalol Hydrochloride is the hydrochloride salt form of sotalol, an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol hydrochloride is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node. In the lungs, sotalol inhibits vasodilation and bronchodilation. In addition, this agent inhibits renin release. Sotalol hydrochloride is a hydrochloride salt that is the monohydrochloride of sotalol. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist and an anti-arrhythmia drug. It contains a sotalol(1+). An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias. |
Purity | > 98% |
Related CAS | 3930-20-9 (Parent) |
Solubility | 46.3 [ug/mL] |
Synonyms | Darob MJ 1999 MJ-1999 MJ1999 Sotalol Sotalol Hydrochloride Sotalol Monohydrochloride |
Reference | 1: Broux B, De Clercq D, Decloedt A, Vera L, Devreese M, Gehring R, Croubels S, van Loon G. Pharmacokinetics and electrophysiological effects of sotalol hydrochloride in horses. Equine Vet J. 2017 Oct 10. doi: 10.1111/evj.12765. [Epub ahead of print] PubMed PMID: 29023952. 2: Broux B, De Clercq D, Decloedt A, De Baere S, Devreese M, Van Der Vekens N, Ven S, Croubels S, van Loon G. Pharmacokinetics of intravenously and orally administered sotalol hydrochloride in horses and effects on surface electrocardiogram and left ventricular systolic function. Vet J. 2016 Feb;208:60-4. doi: 10.1016/j.tvjl.2015.09.021. Epub 2015 Oct 1. PubMed PMID: 26670333. 3: Sidhom MB, Rivera N, Almoazen H, Taft DR, Kirschenbaum HL. Stability of sotalol hydrochloride in extemporaneously prepared oral suspension formulations. Int J Pharm Compd. 2005 Sep-Oct;9(5):402-6. PubMed PMID: 23925139. 4: Wang WH, Zhao GS, Jiang WL, Zuo AX, Bi HT. [Determination of sotalol hydrochloride by reversed-phase high performance liquid chromatography]. Se Pu. 2000 Mar;18(2):178-80. Chinese. PubMed PMID: 12541604. 5: Telichowski A, Banasiak W, Wiech K, Zeborowski J, Pieróg M, Ponikowski P, Kałka D, Lacheta W, Fuglewicz A, Telichowski C. [The effect of sotalol hydrochloride therapy on atrial signal-averaged ECG in patients with paroxysmal atrial fibrillation]. Pol Merkur Lekarski. 1996 Nov;1(5):303-9. Polish. PubMed PMID: 9273201. 6: Bobak J, Banasiak W, Telichowski A, Ponikowski P, Kałka D, Jagielski J, Telichowski C. [The effects of long-term treatment of sotalol hydrochloride on time and frequency domain parameters of signal averaged electrocardiogram in patients with ischemic heart disease]. Pol Arch Med Wewn. 1996 Apr;95(4):289-98. Polish. PubMed PMID: 8755834. 7: Herrmann R, Kleinbloesem CH. [Testing of bioequivalence of a new sotalol hydrochloride preparation in comparison to a standard formulation]. Arzneimittelforschung. 1995 Aug;45(8):849-52. German. PubMed PMID: 7575745. 8: Herrmann R, Kleinbloesem CH. [Bioequivalence of a new tablet formulation of sotalol hydrochloride in comparison to a standard preparations]. Arzneimittelforschung. 1994 May;44(5):589-92. German. PubMed PMID: 8024627. 9: Porterfield JG, Porterfield LM. Sotalol hydrochloride (Betapace): a new antiarrhythmic drug. Am J Crit Care. 1994 Jan;3(1):80. PubMed PMID: 8118498. 10: Dunnington CS. Sotalol hydrochloride (Betapace): a new antiarrhythmic drug. Am J Crit Care. 1993 Sep;2(5):397-406. Review. PubMed PMID: 8220672. |
PubChem Compound | 66245 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume